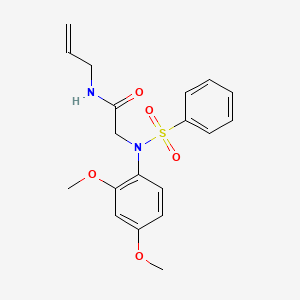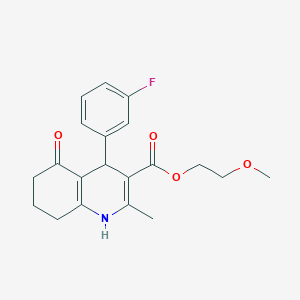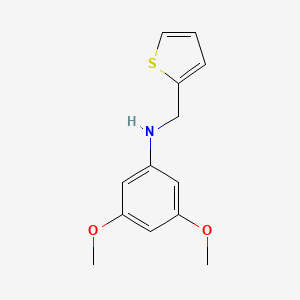![molecular formula C12H14F2N2O2 B5208955 N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as DFP-10825, is a novel small molecule compound that has shown potential in scientific research. This compound is a member of the oxadiazole class of compounds and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is not fully understood, but it has been proposed to act as a DNA intercalator and inhibitor of topoisomerase II. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC) and induce the acetylation of histones.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce the acetylation of histones and inhibit the activity of HDAC.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is its potential as a novel small molecule compound with anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, this compound could be used as a tool compound to investigate the role of HDAC inhibition in cancer therapy.
Méthodes De Synthèse
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with ethyl 2-methylacetoacetate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate and subsequent reaction with hydroxylamine hydrochloride. Both methods have been reported to yield this compound in good yields and purity.
Applications De Recherche Scientifique
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has shown potential in a variety of scientific research applications. One study found that this compound inhibited the growth of breast cancer cells in vitro and in vivo. Another study found that this compound inhibited the growth of glioblastoma cells and induced apoptosis. This compound has also been shown to inhibit the growth of colon cancer cells and induce cell cycle arrest.
Propriétés
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)12(18)15-6-11(17)16-8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXFDLKUMHORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)

![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)
